benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate
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Description
The compound “benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been synthesized and evaluated for their anticancer activity against various human tumor cell lines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of related pyrazolo[3,4-d]pyrimidin-5(4H)-yl derivatives involves various synthetic methodologies, including microwave irradiation and cyclocondensation reactions. These methods offer efficient pathways to heterocyclic compounds that can exhibit significant biological activities. For example, the synthesis of pyrimidine linked pyrazole heterocyclics has been reported, demonstrating the potential of these compounds in generating biologically active molecules (Deohate & Palaspagar, 2020).
Biological Activities
The biological evaluation of these compounds has shown a wide range of activities, including insecticidal, antibacterial, anticancer, and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting their potential therapeutic applications (Rahmouni et al., 2016).
Moreover, studies on the synthesis and molecular docking of new heterocyclic systems, including pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, have been conducted to explore their antimicrobial and antioxidant activities. These studies not only provide insights into the structural requirements for biological activity but also offer potential leads for the development of new therapeutic agents (Flefel et al., 2018).
Material Science Applications
In addition to medicinal chemistry applications, derivatives of benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate have been explored in material science. The synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, for example, highlight the versatility of these compounds in the development of new materials with potential applications in catalysis and molecular recognition (Guerrero et al., 2008).
Properties
IUPAC Name |
benzyl 2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-8-9-18(10-16(15)2)26-21-19(11-24-26)22(28)25(14-23-21)12-20(27)29-13-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNYKGXDADAEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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